8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol
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Overview
Description
8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol is a spiro compound characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of a spirocyclization reaction, where a suitable diene and a vinyl ether undergo cyclization to form the spiro compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale spirocyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group in the compound can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Spiro[4.5]dec-8-en-7-ol, 4,8-dimethyl-1-(1-methylethyl)-
- (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol
- Spiro[4.5]dec-7-ene, 1,8-dimethyl-4-(1-methylethenyl)-
Comparison: 8-Ethenyl-9,9-dimethylspiro[4The presence of the ethenyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
89877-26-9 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
8-ethenyl-9,9-dimethylspiro[4.5]dec-3-en-7-ol |
InChI |
InChI=1S/C14H22O/c1-4-11-12(15)9-14(7-5-6-8-14)10-13(11,2)3/h4-5,7,11-12,15H,1,6,8-10H2,2-3H3 |
InChI Key |
FMEMURFINNTRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC=C2)CC(C1C=C)O)C |
Origin of Product |
United States |
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